molecular formula C16H11Cl2F2N7S B10924647 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10924647
M. Wt: 442.3 g/mol
InChI Key: VJOCGPWCPCGIDI-UHFFFAOYSA-N
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of the individual pyrazole and thiadiazole components. These components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, pyrazole derivatives, and thiadiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DICHLOROBENZYL)-N-METHYL-1-NAPHTHALENEMETHYLAMINE
  • N~1~-(2,6-DICHLOROBENZYL)-N~2~,N~2~-DIETHYL-N~1~-METHYL-1,2-ETHANEDIAMINE
  • 2,6-DICHLOROBENZYL BROMIDE

Uniqueness

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H11Cl2F2N7S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H11Cl2F2N7S/c17-10-2-1-3-11(18)9(10)8-26-7-5-13(25-26)22-16-24-23-14(28-16)12-4-6-21-27(12)15(19)20/h1-7,15H,8H2,(H,22,24,25)

InChI Key

VJOCGPWCPCGIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=NN4C(F)F)Cl

Origin of Product

United States

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